Excipient Comparison in GBCA Injections
The selection of Calteridol calcium as the excipient in gadoteridol injection is based on its precise formulation ratio and functional necessity. Gadoteridol injection contains 279.3 mg/mL gadoteridol and 0.23 mg/mL calteridol calcium [1]. This corresponds to a molar ratio of approximately 500:1 (gadoteridol:calteridol). The calteridol calcium acts as a specific ligand sink for any free gadolinium. In contrast, other macrocyclic GBCA formulations employ different strategies: Gadobutrol (Gadavist®) uses an excess of the free ligand (butrol) without calcium, while Gadoterate meglumine (Dotarem®) uses a different macrocyclic chelate (DOTA) with no added calcium ligand. Direct comparative studies show that the addition of ionized calcium to linear GBCA formulations (Gd-DTPA and Gd-DTPA-BMA) significantly reduces the acute hypotensive effects in rats, indicating that calcium chelates can mitigate transmetallation-related toxicity [2].
| Evidence Dimension | Excipient concentration and molar ratio in final formulation |
|---|---|
| Target Compound Data | Calteridol calcium: 0.23 mg/mL; Molar ratio Gd:Ca-ligand ≈ 500:1 |
| Comparator Or Baseline | Gadobutrol: No calcium excipient; Gadoterate meglumine: No calcium excipient |
| Quantified Difference | Unique presence of calcium chelate excipient at precisely 0.23 mg/mL; Other macrocyclic GBCAs lack this feature |
| Conditions | FDA-approved commercial injection formulation (gadoteridol 0.5 mmol/mL) |
Why This Matters
This specific formulation parameter is critical for ANDA filing and regulatory compliance; any deviation requires full bioequivalence and safety demonstration, directly impacting generic drug development procurement decisions [3].
- [1] Slate Run Pharmaceuticals, LLC. GADOTERIDOL injection, solution prescribing information. Section 11: Description. Revised September 2025. View Source
- [2] Idée JM, Berthommier C, Goulas V, et al. Haemodynamic effects of macrocyclic and linear gadolinium chelates in rats: role of calcium and transmetallation. BioMetals. 1998;11(2):113-123. View Source
- [3] FDA Guidance for Industry: ANDA Submissions — Content and Format of Abbreviated New Drug Applications. June 2019. View Source
